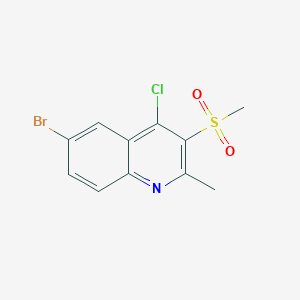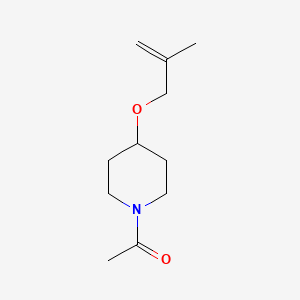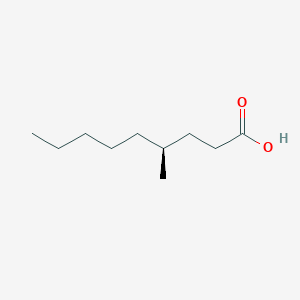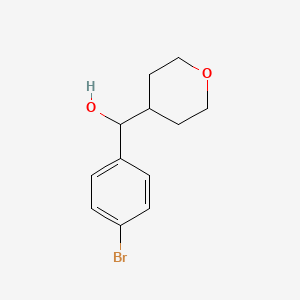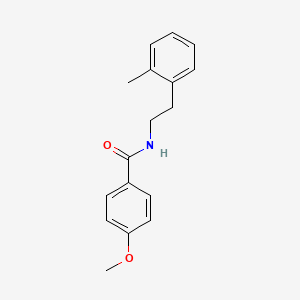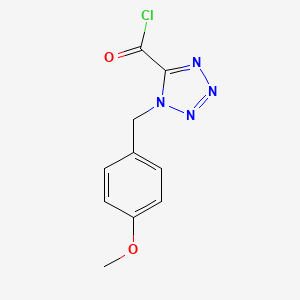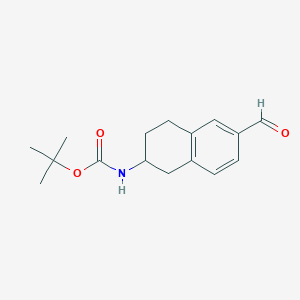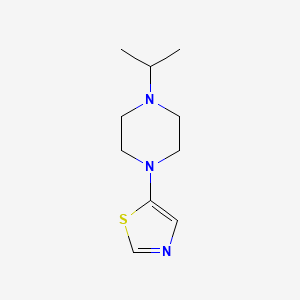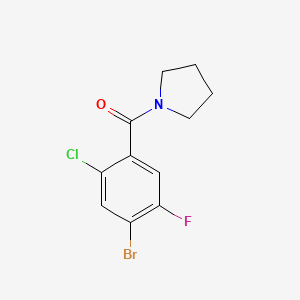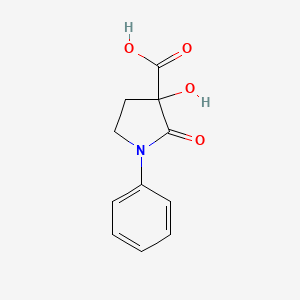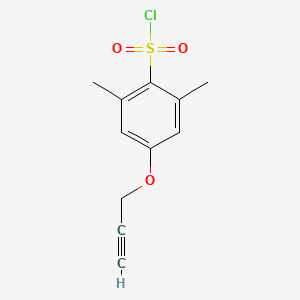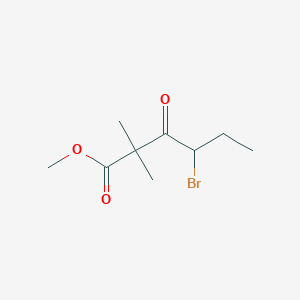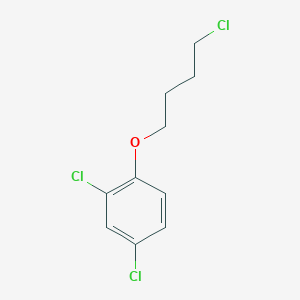![molecular formula C13H14O3 B8414801 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B8414801.png)
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one
描述
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one: is an organic compound that belongs to the class of gamma-butyrolactones It is characterized by the presence of a methoxybenzylidene group attached to a methyl-substituted gamma-butyrolactone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one typically involves the condensation of p-methoxybenzaldehyde with 4-methyl-gamma-butyrolactone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzophenone.
Reduction: Formation of p-methoxybenzyl alcohol or p-methoxybenzyl alkane.
Substitution: Formation of p-alkoxybenzylidene-4-methyl-gamma-butyrolactone derivatives.
科学研究应用
Chemistry: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and activators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
p-Methoxybenzaldehyde: A precursor in the synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one.
4-Methyl-gamma-butyrolactone: Another precursor used in the synthesis.
p-Methoxybenzyl alcohol: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxybenzylidene group and gamma-butyrolactone ring provide a versatile framework for chemical modifications and functionalization, making it valuable in various research and industrial applications.
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
ONYWBNVSVNXDNV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
